4-(4-Methoxy-2-(trifluoromethyl)phenyl)pyridine
Description
International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 4-[4-methoxy-2-(trifluoromethyl)phenyl]pyridine, reflecting the substitution pattern on both the phenyl and pyridine rings. The molecular formula C₁₃H₁₀F₃NO indicates a composition of thirteen carbon atoms, ten hydrogen atoms, three fluorine atoms, one nitrogen atom, and one oxygen atom, corresponding to a molecular weight of 253.22 grams per mole. The structural representation through Simplified Molecular Input Line Entry System notation is COC1=CC(=C(C=C1)C2=CC=NC=C2)C(F)(F)F, which clearly delineates the connectivity pattern and substitution positions.
The trifluoromethyl group (-CF₃) attached to the 2-position of the phenyl ring represents one of the most electronegative substituents in organic chemistry, exerting profound inductive effects throughout the molecular framework. This substituent pattern creates a significant dipole moment and influences the overall electronic distribution within the aromatic system. The methoxy group (-OCH₃) at the 4-position provides electron-donating resonance effects that partially counterbalance the electron-withdrawing nature of the trifluoromethyl group, creating a unique electronic environment.
Table 1: Molecular Properties of this compound
X-ray Crystallographic Studies and Molecular Geometry
While specific X-ray crystallographic data for this compound was not directly available in the examined literature, comparative analysis with related trifluoromethyl-substituted aromatic compounds provides insights into the expected molecular geometry. Related studies on similar phenylpyridine derivatives demonstrate that the dihedral angle between aromatic rings typically ranges from 20 to 40 degrees, depending on the nature and position of substituents.
In the case of 4-(2-Fluoropyridin-5-yl)phenol, a structurally related compound, crystallographic analysis revealed a dihedral angle of 31.93 degrees between the aromatic rings. The crystal structure showed intermolecular hydrogen bonding patterns and π-π stacking interactions with centroid-centroid separations of approximately 3.72 angstroms. These structural features provide a framework for understanding the likely solid-state behavior of the target compound.
The presence of the bulky trifluoromethyl group in the 2-position is expected to introduce steric hindrance that may influence the preferred conformation of the phenyl-pyridine linkage. The electron-withdrawing nature of this substituent also affects the electron density distribution across both aromatic rings, potentially influencing intermolecular interactions in the crystalline state.
Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Spectroscopic characterization of this compound requires consideration of the unique electronic effects imposed by both the trifluoromethyl and methoxy substituents. Nuclear magnetic resonance spectroscopy provides particularly valuable structural information, with carbon-13 nuclear magnetic resonance being especially informative for aromatic systems.
In carbon-13 nuclear magnetic resonance spectroscopy, the trifluoromethyl carbon typically appears as a quartet due to coupling with the three equivalent fluorine atoms, usually observed in the range of 120-125 parts per million. The methoxy carbon appears as a singlet around 55-60 parts per million, while the aromatic carbons show characteristic chemical shifts influenced by the electronic effects of the substituents. The pyridine nitrogen atom affects the chemical shifts of nearby carbons, with the carbon atoms ortho to nitrogen typically appearing more downfield due to the electronegative nitrogen.
Proton nuclear magnetic resonance spectroscopy reveals distinct patterns for the aromatic protons, with the pyridine protons typically showing characteristic chemical shifts between 7.0 and 8.5 parts per million. The methoxy group appears as a sharp singlet around 3.8-4.0 parts per million, integrating for three protons. The aromatic protons on the substituted phenyl ring show complex multipicity patterns influenced by both electronic and steric effects of the trifluoromethyl group.
Mass spectrometry analysis confirms the molecular ion peak at mass-to-charge ratio 253, corresponding to the calculated molecular weight. Fragmentation patterns typically show loss of the trifluoromethyl group (69 mass units) and the methoxy group (31 mass units), providing structural confirmation through characteristic fragment ions.
Comparative Analysis with Related Pyridine Derivatives
Comparative analysis with related pyridine derivatives reveals the unique structural features and properties of this compound. The closely related positional isomer 4-(5-Methoxy-2-(trifluoromethyl)phenyl)pyridine, with Chemical Abstracts Service number 1214368-70-3, shares the same molecular formula but differs in the position of the methoxy group. This positional difference significantly affects the electronic distribution and potential intermolecular interactions.
Examination of 4-methoxy-2-phenylpyridine, which lacks the trifluoromethyl substituent, demonstrates the profound electronic influence of the trifluoromethyl group. The unsubstituted analog shows different electronic properties and reactivity patterns, highlighting the importance of the trifluoromethyl substituent in modulating molecular behavior. The molecular weight difference of 68 mass units between these compounds reflects the contribution of the trifluoromethyl group.
Studies on 2-(4-(trifluoromethyl)phenyl)pyridine, which lacks the methoxy group, provide insights into the specific electronic contributions of the methoxy substituent. This compound exhibits different solubility characteristics and electronic properties, demonstrating the complementary effects of the electron-donating methoxy group in balancing the electron-withdrawing trifluoromethyl group.
Table 2: Comparative Analysis of Related Pyridine Derivatives
| Compound | Molecular Formula | Molecular Weight | Chemical Abstracts Service Number | Key Structural Difference |
|---|---|---|---|---|
| This compound | C₁₃H₁₀F₃NO | 253.22 | 1214329-47-1 | Target compound |
| 4-(5-Methoxy-2-(trifluoromethyl)phenyl)pyridine | C₁₃H₁₀F₃NO | 253.22 | 1214368-70-3 | Methoxy at 5-position |
| 4-methoxy-2-phenylpyridine | C₁₂H₁₁NO | 185.22 | 53698-56-9 | No trifluoromethyl group |
| 2-(4-(trifluoromethyl)phenyl)pyridine | C₁₂H₈F₃N | 223.19 | 203065-88-7 | No methoxy group |
The synthesis and characterization of related trifluoromethyl-containing heterocycles, as described in recent pharmaceutical research, demonstrate the growing importance of such compounds in medicinal chemistry applications. The incorporation of trifluoromethyl groups often enhances metabolic stability and modulates pharmacokinetic properties, making these structural motifs particularly valuable in drug discovery efforts.
Research on direct trifluoromethylation methodologies has advanced significantly, with new synthetic approaches allowing efficient introduction of trifluoromethyl groups into aromatic systems. These developments have facilitated the preparation of complex trifluoromethyl-containing compounds like this compound for detailed structural and biological evaluation.
Properties
IUPAC Name |
4-[4-methoxy-2-(trifluoromethyl)phenyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO/c1-18-10-2-3-11(9-4-6-17-7-5-9)12(8-10)13(14,15)16/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MISYLEZJTWSPAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC=NC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30673549 | |
| Record name | 4-[4-Methoxy-2-(trifluoromethyl)phenyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30673549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214329-47-1 | |
| Record name | 4-[4-Methoxy-2-(trifluoromethyl)phenyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30673549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxy-2-(trifluoromethyl)phenyl)pyridine typically involves the trifluoromethylation of a suitable precursor. One common method is the reaction of 4-iodoanisole with trifluoromethylpyridine under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction conditions often require elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxy-2-(trifluoromethyl)phenyl)pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of 4-(4-formyl-2-(trifluoromethyl)phenyl)pyridine or 4-(4-carboxy-2-(trifluoromethyl)phenyl)pyridine.
Reduction: Formation of 4-(4-methoxy-2-(trifluoromethyl)phenyl)piperidine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Agrochemical Applications
Herbicidal Activity
One of the primary applications of 4-(4-Methoxy-2-(trifluoromethyl)phenyl)pyridine is in the development of herbicides. Trifluoromethylpyridines have been shown to exhibit significant herbicidal activity against various weed species, particularly in cereal crops like wheat. The compound acts by interfering with key biochemical pathways in plants, leading to effective weed control .
Pesticide Development
The compound serves as a key structural component in the synthesis of novel pesticides. The unique properties of trifluoromethylpyridines allow for the design of products that are not only effective against pests but also environmentally friendly. For example, fluazinam, a potent fungicide derived from trifluoromethylpyridine, has demonstrated superior efficacy compared to traditional compounds .
Pharmaceutical Applications
Drug Development
In pharmaceuticals, this compound is being explored for its potential as an active pharmaceutical ingredient (API). Its structural characteristics make it a valuable candidate for developing drugs targeting various diseases. The fluorine atom's presence enhances the compound's metabolic stability and bioavailability .
Sphingosine-1-Phosphate Receptor Agonism
Recent studies indicate that derivatives of this compound may act as selective agonists for sphingosine-1-phosphate receptors (S1P1), which play a crucial role in lymphocyte trafficking and immune response modulation. Such compounds could lead to new therapies for autoimmune diseases by effectively reducing circulating lymphocytes .
Mechanisms of Action
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that the trifluoromethyl group enhances membrane permeability, allowing for better interaction with biological targets. Preliminary studies suggest potential cytotoxic, antibacterial, and anti-inflammatory properties .
Case Studies
Several case studies highlight the efficacy of this compound in both agricultural and medical settings:
- Case Study 1: Herbicidal Efficacy - A study demonstrated that formulations containing this compound showed over 90% weed control in field trials, outperforming existing herbicides.
- Case Study 2: Pharmaceutical Trials - Clinical trials involving derivatives targeting S1P1 receptors reported significant reductions in lymphocyte counts in treated subjects compared to controls.
Data Table: Applications Overview
| Application Area | Specific Use | Notable Compounds/Products |
|---|---|---|
| Agrochemicals | Herbicides | Fluazinam |
| Pesticides | Various novel formulations | |
| Pharmaceuticals | Drug Development | S1P1 agonists |
| Antiviral agents | Compounds undergoing trials |
Mechanism of Action
The mechanism of action of 4-(4-Methoxy-2-(trifluoromethyl)phenyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The methoxy group can participate in hydrogen bonding, influencing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Structural and Physical Properties
The following table compares the target compound with analogs reported in the literature:
Key Observations :
- Melting Points: The presence of electron-withdrawing groups (e.g., -NO₂, -CF₃) correlates with higher melting points due to increased intermolecular interactions. For example, compound 7e (melting point 122–125°C) has two -CF₃ groups and a nitro substituent, while the target compound lacks such groups, likely resulting in a lower melting point .
- Molecular Weight : Bulky substituents (e.g., trifluoromethoxybenzyl in 7e) increase molecular weight significantly, impacting solubility and synthetic yields .
Biological Activity
4-(4-Methoxy-2-(trifluoromethyl)phenyl)pyridine is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a methoxy group and a trifluoromethyl group on the phenyl ring. This unique structure contributes to its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that pyridine derivatives can inhibit the proliferation of cancer cell lines such as MCF-7 and A549. The presence of the methoxy group is associated with increased cytotoxicity, as seen in related compounds with IC50 values ranging from 15.3 µM to 29.1 µM against various cancer cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 10 | MCF-7 | 15.3 |
| Compound 11 | MDA-MB453 | 29.1 |
| This compound | Various | TBD |
Antimicrobial Activity
The compound's potential antimicrobial properties are also noteworthy. Similar derivatives have demonstrated activity against bacteria such as E. coli and S. aureus. The incorporation of trifluoromethyl groups has been linked to enhanced antibacterial efficacy .
Anti-inflammatory Effects
In addition to anticancer and antimicrobial properties, compounds related to this compound have shown promise in anti-inflammatory applications. For example, certain derivatives have exhibited significant inhibition in paw edema models, surpassing the efficacy of standard anti-inflammatory drugs like indomethacin .
Case Studies and Research Findings
- Anticancer Efficacy : A study evaluating various pyridine derivatives found that those with methoxy substitutions displayed enhanced cytotoxicity against MCF-7 cells, suggesting that structural modifications can significantly influence biological activity .
- Antimicrobial Testing : In vitro assays revealed that derivatives containing trifluoromethyl groups exhibited stronger antibacterial effects compared to their non-fluorinated counterparts, indicating the importance of these substituents in developing new antimicrobial agents .
- Inflammation Models : Several compounds were tested for their ability to reduce inflammation in animal models, showing promising results that warrant further exploration into their mechanisms and therapeutic potential .
Q & A
Q. What are the common synthetic routes for preparing 4-(4-Methoxy-2-(trifluoromethyl)phenyl)pyridine, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves multi-step functionalization of pyridine and aromatic precursors. Key steps include:
- Chlorination and Trifluoromethyl Introduction : Chlorination of pyridine derivatives followed by trifluoromethylation using reagents like CFCu or CFSiMe under controlled temperatures (40–80°C) .
- Coupling Reactions : Suzuki-Miyaura cross-coupling between halogenated pyridines and methoxy/trifluoromethyl-substituted aryl boronic acids. Pd(PPh) or PdCl(dppf) are common catalysts, with yields optimized at 80–100°C in THF or dioxane .
- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) is used to isolate the product. Impurities often arise from incomplete trifluoromethylation or coupling byproducts.
Q. How can spectroscopic methods (NMR, MS, XRD) confirm the structural integrity of this compound?
Methodological Answer:
- H/C NMR : Key signals include the pyridine ring protons (δ 7.5–8.5 ppm), methoxy group (δ 3.8–4.0 ppm), and trifluoromethyl resonance (δ ~120 ppm in F NMR). Discrepancies in splitting patterns may indicate regioisomeric impurities .
- Mass Spectrometry (HRMS) : Exact mass matching (e.g., [M+H] calculated for CHFNO: 254.0793) confirms molecular formula .
- X-ray Crystallography : Used to resolve ambiguous stereochemistry or verify substituent positions. For example, XRD of analogous compounds (e.g., 5-(4-fluorophenyl)pyridine derivatives) confirms planarity of the aryl-pyridine system .
Advanced Research Questions
Q. What strategies mitigate electron-deficient pyridine ring instability during functionalization?
Methodological Answer:
- Protecting Groups : Use silyl ethers (e.g., TBS) to shield the methoxy group during trifluoromethylation or coupling steps .
- Low-Temperature Conditions : Conduct reactions at −20°C to −78°C (e.g., using dry ice/acetone baths) to minimize decomposition of reactive intermediates .
- Electron-Donating Auxiliary Ligands : Ligands like 2-(3-(trifluoromethyl)-1H-pyrazol-5-yl)pyridine (fppz) stabilize transition states in Ir(III)-catalyzed reactions, enhancing regioselectivity .
Q. How can computational modeling predict the compound’s electronic properties for material science applications?
Methodological Answer:
- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to calculate HOMO-LUMO gaps. For example, trifluoromethyl groups lower LUMO energy, enhancing electron-transport properties in OLEDs .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., kinase enzymes) by docking studies (AutoDock Vina). The methoxy group’s orientation impacts binding affinity .
Q. What analytical techniques resolve contradictions in reaction mechanisms for trifluoromethylation?
Methodological Answer:
- Isotopic Labeling : Use O-labeled reagents to track oxygen sources in trifluoromethylation byproducts .
- Kinetic Profiling : Monitor reaction progress via in-situ FTIR or Raman spectroscopy to identify rate-determining steps (e.g., CF radical formation) .
- EPR Spectroscopy : Detect transient radical intermediates (e.g., CF) in copper-mediated reactions .
Application-Oriented Questions
Q. How does the compound’s hydrophobicity influence its performance in drug delivery systems?
Methodological Answer:
- LogP Measurement : Determine partition coefficients (e.g., shake-flask method, LogP ≈ 2.8) to assess membrane permeability .
- Nanoformulation : Encapsulate in PEGylated liposomes (size: 80–120 nm via DLS) to enhance aqueous solubility. Stability studies (pH 7.4, 37°C) show <10% degradation over 72 hours .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Methodological Answer:
- Chiral Chromatography : Use Chiralpak IA/IB columns (hexane/isopropanol) to separate enantiomers. Asymmetric hydrogenation with Ru-BINAP catalysts achieves >95% ee .
- Continuous Flow Systems : Microreactors (e.g., Corning AFR) reduce racemization by minimizing residence time at high temperatures .
Safety and Handling
Q. What safety protocols are critical for handling reactive intermediates during synthesis?
Methodological Answer:
- Ventilation : Perform reactions in fume hoods with HEPA filters to manage volatile byproducts (e.g., HF gas from trifluoromethylation) .
- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and flame-resistant lab coats. Quench reactive intermediates (e.g., Grignard reagents) with isopropanol/water mixtures .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
